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Compound of Interest

Compound Name: Ethyl 2-amino-4-thiazoleacetate

Cat. No.: B042807

Introduction

Ethyl 2-amino-4-thiazoleacetate is a pivotal heterocyclic building block in medicinal chemistry
and drug development.[1][2] Its scaffold is a core component in a variety of biologically active
compounds, including cephalosporin antibiotics like Cefdinir.[1] The precise elucidation of its
molecular structure is paramount for ensuring the integrity of these synthetic pathways and the
quality of the final active pharmaceutical ingredients. This technical guide provides an in-depth
analysis of the spectroscopic data of Ethyl 2-amino-4-thiazoleacetate, offering a detailed
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. This document is intended to serve as a valuable resource for researchers,
scientists, and professionals in the field of drug discovery and development.

The structural integrity of Ethyl 2-amino-4-thiazoleacetate is confirmed through a multi-
faceted spectroscopic approach. Each technique provides a unique piece of the structural
puzzle, and their combined interpretation offers a comprehensive and validated molecular
characterization.
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Spectroscopic Techniques
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Caption: Workflow for the spectroscopic characterization of Ethyl 2-amino-4-thiazoleacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Ethyl 2-amino-4-thiazoleacetate, both *H and 3C NMR are employed to
confirm the presence and connectivity of all atoms.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the different types of protons in the molecule
and their neighboring protons.

Experimental Protocol: The *H NMR spectrum was recorded on a 400 MHz spectrometer using
deuterated chloroform (CDCIs) or dimethyl sulfoxide-d6 (DMSO-d6) as the solvent.[1][3]

Data Summary:
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
1.17 t 3H -CH2CHs
3.72 S 2H -CH2-COO-
4.08 q 2H -OCH2CHs
6.68 S 1H Thiazole C5-H
9.43 (DMSO-d6) /

2H -NH2

~5.0 (CDCIs, broad)

Interpretation: The *H NMR spectrum clearly corroborates the structure of Ethyl 2-amino-4-
thiazoleacetate. The triplet at 1.17 ppm and the quartet at 4.08 ppm are characteristic of an
ethyl group, with the splitting pattern arising from the coupling between the methyl and
methylene protons. The singlet at 3.72 ppm corresponds to the methylene protons adjacent to
the thiazole ring and the carbonyl group. The singlet at 6.68 ppm is assigned to the lone proton
on the thiazole ring. The broad singlet for the amino protons is solvent-dependent, appearing
around 9.43 ppm in DMSO-d6 and often broader and at a lower chemical shift in CDCls due to
exchange with trace amounts of water.[1][4]

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different types of carbon atoms in the
molecule.

Experimental Protocol: The 13C NMR spectrum was recorded on a 100 MHz spectrometer
using deuterated chloroform (CDCIs) as the solvent.[5]

Data Summary:
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Chemical Shift (8) ppm Assighment
14.2 -OCH2CHs

35.8 -CH2-COO-

61.2 -OCH2CHs

106.5 Thiazole C5

148.1 Thiazole C4

168.9 C=0 (Ester)

170.1 Thiazole C2 (C=N)

Interpretation: The 13C NMR spectrum is consistent with the proposed structure, showing seven
distinct carbon signals. The upfield signals at 14.2 ppm and 61.2 ppm correspond to the ethyl
group carbons. The signal at 35.8 ppm is assigned to the methylene carbon of the acetate
group. The three signals in the aromatic region are attributed to the thiazole ring carbons, with
the carbon attached to the amino group (C2) appearing at the most downfield shift (170.1
ppm). The carbonyl carbon of the ester group is observed at 168.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation.

Experimental Protocol: The IR spectrum was recorded using a Fourier-transform infrared
(FTIR) spectrometer, with the sample prepared as a KBr disc or using an Attenuated Total
Reflectance (ATR) accessory.[6]

Data Summary:
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Strong, Broad N-H stretching (amine)

3100-3000 Medium C-H stretehing
(aromatic/vinylic)

2980-2850 Medium C-H stretching (aliphatic)

1735 Strong C=0 stretching (ester)

1620 Strong C=N stretching (thiazole ring)

1550 Medium N-H bending (amine)

1240 Strong C-O stretching (ester)

Interpretation: The IR spectrum of Ethyl 2-amino-4-thiazoleacetate displays characteristic
absorption bands that confirm the presence of its key functional groups. The broad band in the
3400-3200 cm~1 region is indicative of the N-H stretching vibrations of the primary amine. The
strong absorption at 1735 cm~1 is characteristic of the C=0 stretching of the ester group. The
presence of the thiazole ring is confirmed by the C=N stretching vibration around 1620 cm~1.
The various C-H and C-O stretching and bending vibrations further support the overall
molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. It is used to determine the molecular weight of a compound and to deduce its structure
by analyzing its fragmentation pattern.

Experimental Protocol: The mass spectrum was obtained using a gas chromatography-mass
spectrometry (GC-MS) system with electron ionization (El).[6]

Data Summary:
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miz Relative Intensity (%) Assighment

186 45 [M]* (Molecular lon)
141 100 [M - OCH2CHs]*
114 55 [M - CaHsO2]*

97 30 [CaH3N2S]*

Interpretation: The mass spectrum shows a molecular ion peak [M]* at m/z 186, which
corresponds to the molecular weight of Ethyl 2-amino-4-thiazoleacetate (C7H10N202S).[6]
The fragmentation pattern provides further structural confirmation. The base peak at m/z 141 is
attributed to the loss of the ethoxy group (-OCH2CHs). The peak at m/z 114 likely results from
the loss of the entire ethyl acetate side chain. The fragment at m/z 97 corresponds to the stable

2-aminothiazole ring structure.

[(M]*
m/z = 186

- OCH:2 - CH2COOCH2CHs
[M - OCH2CHs]* [M - CaHsO2]*
m/z = 141 m/z =114
- H2C=0

[CaH3N2S]*
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Caption: Proposed mass spectrometry fragmentation pathway for Ethyl 2-amino-4-

thiazoleacetate.

Conclusion
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The comprehensive analysis of *H NMR, 3C NMR, IR, and Mass Spectrometry data provides a
definitive structural confirmation of Ethyl 2-amino-4-thiazoleacetate. The congruence of the
data from these orthogonal analytical techniques instills a high degree of confidence in the
identity and purity of this important synthetic intermediate. This guide serves as a detailed
reference for scientists, ensuring the accurate and reliable use of Ethyl 2-amino-4-
thiazoleacetate in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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